N-(5-bromo-2-fluorophenyl)acrylamide
Overview
Description
N-(5-bromo-2-fluorophenyl)acrylamide: is an organic compound with the molecular formula C₉H₇BrFNO and a molecular weight of 244.06 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position on the phenyl ring, which is attached to an acrylamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromo-2-fluorophenyl)acrylamide typically involves the reaction of 5-bromo-2-fluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(5-bromo-2-fluorophenyl)acrylamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The acrylamide group can participate in Michael addition reactions with nucleophiles such as thiols or amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Addition Reactions: Reagents such as thiols or amines are used, and the reactions are carried out in the presence of a base such as triethylamine in solvents like dichloromethane (DCM).
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or reducing agents like lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include N-(5-substituted-2-fluorophenyl)acrylamides.
Addition Reactions: Products include N-(5-bromo-2-fluorophenyl)thioacetamides or N-(5-bromo-2-fluorophenyl)aminoacetamides.
Oxidation and Reduction Reactions: Products include this compound N-oxides or N-(5-bromo-2-fluorophenyl)amines.
Scientific Research Applications
N-(5-bromo-2-fluorophenyl)acrylamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is being conducted on its potential use as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-bromo-2-fluorophenyl)acrylamide involves its ability to form covalent bonds with nucleophiles. The acrylamide group can undergo Michael addition reactions with nucleophiles such as thiols or amines, leading to the formation of covalent adducts. This property makes it a potent inhibitor of enzymes that contain nucleophilic residues in their active sites. The bromine and fluorine atoms on the phenyl ring can also participate in various interactions, enhancing the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
- N-(5-bromo-2-fluorophenyl)acetamide
- N-(5-bromo-2-fluorophenyl)propionamide
- N-(5-bromo-2-fluorophenyl)butyramide
Comparison: N-(5-bromo-2-fluorophenyl)acrylamide is unique due to the presence of the acrylamide group, which allows it to participate in Michael addition reactions. This property is not shared by its analogs such as N-(5-bromo-2-fluorophenyl)acetamide or N-(5-bromo-2-fluorophenyl)propionamide, which contain different carbonyl-containing groups. The presence of the acrylamide group also enhances its ability to inhibit enzymes by forming covalent bonds with nucleophilic residues in the enzyme’s active site .
Properties
IUPAC Name |
N-(5-bromo-2-fluorophenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h2-5H,1H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRFSNVLPVVNME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.